2-(Iodomethyl)oxolan-3-ol
Description
2-(Iodomethyl)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring an iodomethyl group at the C2 position and a hydroxyl group at C2. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which can participate in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C5H9IO2 |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
2-(iodomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4(7)1-2-8-5/h4-5,7H,1-3H2 |
InChI Key |
GIXMYWJYWKXZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with iodine in the presence of a suitable catalyst. For example, the reaction of 4-pentenoic acid with iodine in acetonitrile can yield 5-(iodomethyl)oxolan-2-one . This intermediate can then be further processed to obtain 2-(Iodomethyl)oxolan-3-ol.
Industrial Production Methods
Industrial production of 2-(Iodomethyl)oxolan-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)oxolan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of 2-(Iodomethyl)oxolan-3-ol can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxolane with a carbonyl group.
Scientific Research Applications
2-(Iodomethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)oxolan-3-ol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and functional differences between 2-(Iodomethyl)oxolan-3-ol and similar oxolan derivatives:
Functional Group Impact on Properties
- Reactivity : The iodomethyl group in 2-(Iodomethyl)oxolan-3-ol enhances its utility in alkylation or halogen-exchange reactions compared to methyl or hydroxymethyl analogs like 2-Methyloxolan-3-ol .
- Solubility : Hydroxyl groups (e.g., in Cladribine) improve water solubility, whereas iodinated derivatives exhibit lower polarity, favoring organic solvents .
- Biological Activity : Cladribine’s chloropurinyl moiety enables DNA incorporation and apoptosis in cancer cells, a mechanism absent in iodine-substituted oxolans .
Research Findings
- Synthetic Utility : 2-(Iodomethyl)oxolan-3-ol’s iodine atom serves as a leaving group, facilitating Suzuki-Miyaura couplings or Grignard reactions. This contrasts with 2-Methyloxolan-3-ol , which is more stable and used in chiral resolutions .
- Thermal Stability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–H or C–O) may reduce thermal stability compared to methyl-substituted oxolans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
